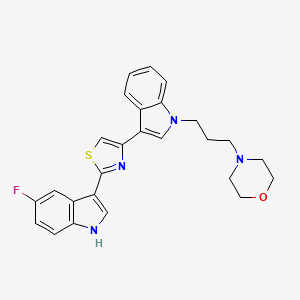
Gls-1-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GLS-1-IN-1 is a compound known for its inhibitory effects on glutaminase-1 (GLS-1), an enzyme that plays a crucial role in glutamine metabolism. This compound has shown significant potential in inhibiting the proliferation of various cancer cell lines, including Hep G2, MCF 7, and MCF 10A cells . The molecular formula of this compound is C26H25FN4OS, and it has a molecular weight of 460.57 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of GLS-1-IN-1 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of Intermediate A: Reacting 6-chloropyridin-2-amine with 2-phenylacetyl chloride in the presence of pyridine and dimethylformamide (DMF) to form N-(6-chloropyridin-2-yl)-2-phenylacetamide.
Formation of Intermediate B: Converting Intermediate A to N-benzyl-1-(4-(6-(2-phenylacetamido)pyridazin-3-yl)butyl)-1H-1,2,3-triazole-4-carboxamide through a series of reactions involving triazole formation and amide coupling.
Final Product: The final step involves the cyclization and purification of the compound to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for research and potential therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions
GLS-1-IN-1 primarily undergoes the following types of reactions:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity and potential therapeutic applications .
Aplicaciones Científicas De Investigación
GLS-1-IN-1 has a wide range of scientific research applications, including:
Metabolic Studies: The compound is used to study the role of glutamine metabolism in various biological processes and diseases.
Drug Development: This compound serves as a lead compound for the development of new therapeutic agents targeting glutaminase-1.
Biochemical Research: It is used in biochemical assays to understand the enzyme kinetics and inhibition mechanisms of glutaminase-1.
Mecanismo De Acción
GLS-1-IN-1 exerts its effects by inhibiting the activity of glutaminase-1, an enzyme responsible for converting glutamine to glutamate. This inhibition disrupts the glutamine metabolism pathway, leading to reduced energy production and biosynthesis in cancer cells. The molecular targets of this compound include the active site of glutaminase-1, where it binds and prevents the enzyme from catalyzing the conversion of glutamine . This disruption in glutamine metabolism ultimately leads to the inhibition of cancer cell proliferation and survival .
Comparación Con Compuestos Similares
GLS-1-IN-1 is compared with other glutaminase inhibitors such as:
6-Diazo-5-Oxo-L-Norleucine (DON): A potent glutaminase inhibitor with a different mechanism of action.
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES): Another glutaminase inhibitor with a distinct chemical structure and inhibitory profile.
Telaglenastat (CB-839): A clinically studied glutaminase inhibitor with promising therapeutic potential.
Uniqueness of this compound
This compound stands out due to its high specificity and potency in inhibiting glutaminase-1. It has shown superior efficacy in inhibiting cancer cell proliferation compared to other inhibitors, making it a valuable compound for further research and development .
Conclusion
This compound is a promising compound with significant potential in cancer research and drug development. Its unique mechanism of action and high specificity make it an important tool for studying glutamine metabolism and developing new therapeutic agents.
Propiedades
Fórmula molecular |
C26H25FN4OS |
|---|---|
Peso molecular |
460.6 g/mol |
Nombre IUPAC |
4-[3-[3-[2-(5-fluoro-1H-indol-3-yl)-1,3-thiazol-4-yl]indol-1-yl]propyl]morpholine |
InChI |
InChI=1S/C26H25FN4OS/c27-18-6-7-23-20(14-18)21(15-28-23)26-29-24(17-33-26)22-16-31(25-5-2-1-4-19(22)25)9-3-8-30-10-12-32-13-11-30/h1-2,4-7,14-17,28H,3,8-13H2 |
Clave InChI |
WDUNBRCZIUIVHA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCN2C=C(C3=CC=CC=C32)C4=CSC(=N4)C5=CNC6=C5C=C(C=C6)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B10854669.png)
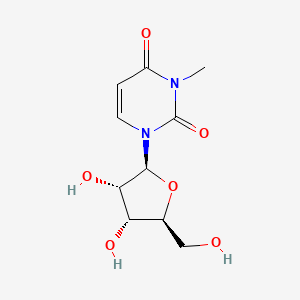

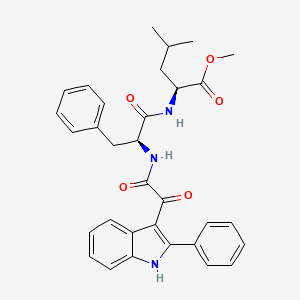
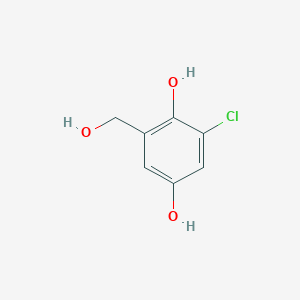
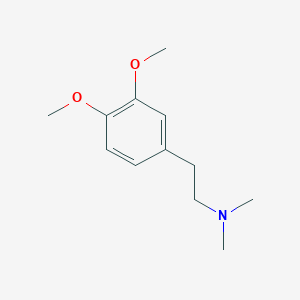
![2,6-dichloro-N-[(2Z)-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B10854703.png)
![4-(2,6-dichlorophenyl)sulfanyl-N-[3-(dimethylcarbamoyl)phenyl]-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B10854704.png)
![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one](/img/structure/B10854710.png)
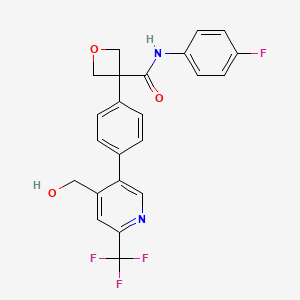
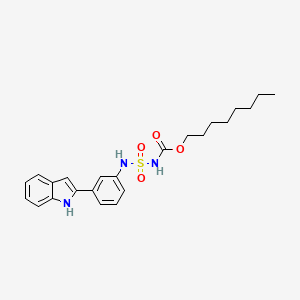
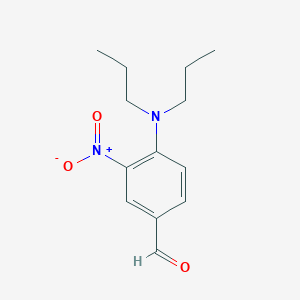
![4-[[1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine;hydrochloride](/img/structure/B10854729.png)
![3-[4-[7-(1,3-Benzodioxol-5-yl)-3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]-3-chlorophenyl]propanoic acid](/img/structure/B10854740.png)